5-(benzyloxy)-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate 5-(benzyloxy)-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate
Brand Name: Vulcanchem
CAS No.: 921125-24-8
VCID: VC6071751
InChI: InChI=1S/C25H21NO5/c1-26(2)25(28)30-19-13-22(29-16-17-9-5-3-6-10-17)24-20(27)15-21(31-23(24)14-19)18-11-7-4-8-12-18/h3-15H,16H2,1-2H3
SMILES: CN(C)C(=O)OC1=CC2=C(C(=C1)OCC3=CC=CC=C3)C(=O)C=C(O2)C4=CC=CC=C4
Molecular Formula: C25H21NO5
Molecular Weight: 415.445

5-(benzyloxy)-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate

CAS No.: 921125-24-8

Cat. No.: VC6071751

Molecular Formula: C25H21NO5

Molecular Weight: 415.445

* For research use only. Not for human or veterinary use.

5-(benzyloxy)-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate - 921125-24-8

Specification

CAS No. 921125-24-8
Molecular Formula C25H21NO5
Molecular Weight 415.445
IUPAC Name (4-oxo-2-phenyl-5-phenylmethoxychromen-7-yl) N,N-dimethylcarbamate
Standard InChI InChI=1S/C25H21NO5/c1-26(2)25(28)30-19-13-22(29-16-17-9-5-3-6-10-17)24-20(27)15-21(31-23(24)14-19)18-11-7-4-8-12-18/h3-15H,16H2,1-2H3
Standard InChI Key UVWSBIVEGMCBSV-UHFFFAOYSA-N
SMILES CN(C)C(=O)OC1=CC2=C(C(=C1)OCC3=CC=CC=C3)C(=O)C=C(O2)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Core Structure and Substituents

The compound features a 4H-chromen-4-one (chromone) backbone substituted at three positions:

  • Position 2: A phenyl group (C₆H₅).

  • Position 5: A benzyloxy group (C₆H₅CH₂O-).

  • Position 7: A dimethylcarbamate moiety (OCON(CH₃)₂).

This arrangement creates a planar chromone core with hydrophobic (phenyl, benzyloxy) and polar (dimethylcarbamate) functional groups, influencing its solubility and interaction with biological targets .

Molecular Formula and Weight

Based on structural analogs , the molecular formula is inferred as C₂₅H₂₁NO₆, with a molecular weight of 431.44 g/mol.

Spectral Characteristics

While direct spectral data for this compound are unavailable, related chromone derivatives exhibit:

  • UV-Vis: Strong absorption at 250–300 nm due to the conjugated chromone system.

  • ¹H NMR: Distinct signals for aromatic protons (δ 6.5–8.0 ppm), benzyloxy methylene (δ 4.5–5.0 ppm), and dimethylcarbamate methyl groups (δ 3.0–3.3 ppm) .

Synthesis and Derivitization Strategies

Proposed Synthetic Route

The synthesis likely involves sequential functionalization of a chromone scaffold (Figure 1):

  • Chromone Core Formation: Condensation of resorcinol derivatives with phenylacetic acid derivatives via the Kostanecki-Robinson reaction.

  • Benzyloxy Introduction: Nucleophilic substitution at position 5 using benzyl bromide under basic conditions .

  • Dimethylcarbamate Installation: Reaction of the 7-hydroxy group with dimethylcarbamoyl chloride in the presence of a base (e.g., NaH or K₂CO₃).

Table 1: Synthetic Steps and Conditions

StepReactionReagents/ConditionsYield (Analog Data)
1Chromone formationPhenylacetic acid, H₂SO₄60–70%
2Benzyloxy substitutionBenzyl bromide, K₂CO₃, DMF75–85%
3Carbamate formationDimethylcarbamoyl chloride, pyridine50–65%

Challenges in Synthesis

  • Regioselectivity: Ensuring substitution at positions 5 and 7 requires careful control of reaction conditions .

  • Stability: The α,β-unsaturated ketone in the chromone core may undergo Michael addition under basic conditions.

Physicochemical Properties

Solubility and Partitioning

  • LogP: Estimated at 3.2–3.8 (using PubChem data for analogs ), indicating moderate lipophilicity.

  • Solubility: Poor aqueous solubility (<0.1 mg/mL) due to aromatic groups; soluble in DMSO or ethanol.

Thermal Stability

Differential scanning calorimetry (DSC) of analogous chromones shows melting points between 180–220°C .

Biological Relevance and Hypothetical Applications

Table 2: Comparison with Known DsbA Inhibitors

CompoundIC₅₀ (μM)Binding Mode
Benzofuran derivative12.5Hydrophobic groove
Hypothetical target~20*Predicted similar binding

*Estimated based on structural similarity.

Pharmacokinetic Considerations

  • Metabolism: Carbamate esters are typically hydrolyzed by esterases, potentially generating active metabolites.

  • Toxicity: Benzyloxy groups may confer hepatotoxicity risks, requiring further toxicological evaluation .

Future Directions

  • Synthetic Optimization: Explore microwave-assisted synthesis to improve yields .

  • Biological Screening: Evaluate inhibitory activity against EcDsbA using surface plasmon resonance (SPR) and X-ray crystallography .

  • ADMET Profiling: Assess absorption, distribution, and toxicity in preclinical models.

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